molecular formula C8H5ClFIO2 B14019032 Methyl 3-chloro-2-fluoro-6-iodobenzoate

Methyl 3-chloro-2-fluoro-6-iodobenzoate

Cat. No.: B14019032
M. Wt: 314.48 g/mol
InChI Key: NNQNDPXSOOTOFD-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-fluoro-6-iodobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅ClFIO₂. It is derived from 3-chloro-2-fluoro-6-iodobenzoic acid (CAS 1252989-58-4) by esterification of the carboxylic acid group with methanol . The compound features three distinct halogens (chloro, fluoro, and iodo) on the benzene ring, which confer unique electronic and steric properties. The iodine atom, in particular, may serve as a heavy atom for crystallography or as a leaving group in substitution reactions, while fluorine enhances metabolic stability in bioactive molecules.

Properties

Molecular Formula

C8H5ClFIO2

Molecular Weight

314.48 g/mol

IUPAC Name

methyl 3-chloro-2-fluoro-6-iodobenzoate

InChI

InChI=1S/C8H5ClFIO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3

InChI Key

NNQNDPXSOOTOFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-fluoro-6-iodobenzoate typically involves the esterification of 3-chloro-2-fluoro-6-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-fluoro-6-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Halogen Influence : The iodine atom in this compound contributes significantly to molecular weight and polarizability, which may enhance binding affinity in biological targets or facilitate crystallization studies. Bromine analogs (e.g., Methyl 3-bromo-2-fluoro-6-iodobenzoate) exhibit similar steric profiles but differ in bond strength and reactivity .
  • Fluorine’s Role : Fluorine’s electronegativity reduces electron density on the aromatic ring, directing electrophilic attacks to meta/para positions. This property is critical in designing enzyme inhibitors or fluorinated pharmaceuticals .

Biological Activity

Methyl 3-chloro-2-fluoro-6-iodobenzoate is an organic compound characterized by a benzoate structure with halogen substitutions, specifically chlorine, fluorine, and iodine. This unique halogenation pattern significantly influences its biological activity, making it a subject of interest in medicinal chemistry and related fields.

The molecular formula of this compound is C8H5ClFIO2C_8H_5ClFIO_2, with a molecular weight of approximately 314.48 g/mol. The presence of halogens can enhance the compound's reactivity and biological interactions, particularly through mechanisms such as halogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen atoms can enhance binding affinity and selectivity, which is crucial for its potential therapeutic effects. The ester group may undergo hydrolysis to release active carboxylic acids, further interacting with molecular targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound using various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different compounds in relation to specific cancer cell lines:

Compound NameA549 (Lung Cancer)DLD1 (Colon Cancer)PANC1 (Pancreatic Cancer)
This compound3.54 µM2.76 µM1.22 µM
Methyl 3-bromo-2-fluoro-6-iodobenzoate5.37 µM3.85 µM0.71 µM
Methyl 5-chloro-2-iodobenzoate2.20 µM1.45 µM0.30 µM

These results indicate that this compound exhibits significant anticancer activity across multiple cell lines, suggesting its potential as a lead compound in cancer therapy .

Mechanistic Insights

The mechanism behind the anticancer activity involves the compound's ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with cell proliferation and survival. Studies have shown that compounds with similar halogenation patterns can disrupt cellular functions by targeting specific proteins involved in these pathways.

Case Studies

Case Study: In Vivo Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the in vivo efficacy of this compound in mouse models of lung cancer. The compound was administered at varying doses, and tumor growth was monitored over several weeks. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .

Case Study: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship (SAR) of this compound and its derivatives. It was found that variations in the halogen substituents led to different biological activities, highlighting the importance of specific structural features in determining the efficacy and selectivity of these compounds against various biological targets.

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